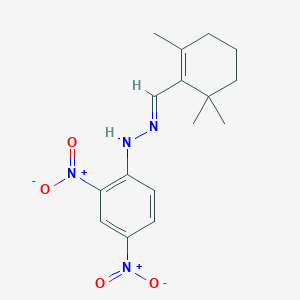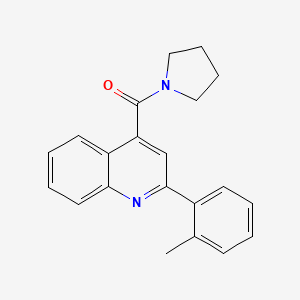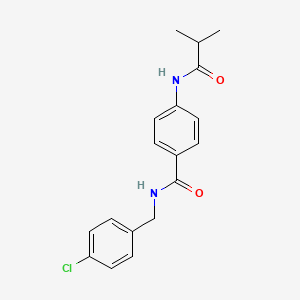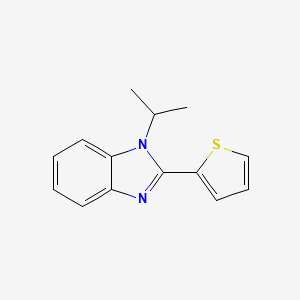
1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine, also known as CBP, is a chemical compound that has been the subject of scientific research due to its potential use in medicine. CBP belongs to the family of piperazine compounds, which are known for their diverse biological activities and therapeutic potential. In
Wirkmechanismus
The mechanism of action of 1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain such as dopamine and serotonin. 1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine has been shown to bind to various receptors such as the dopamine D2 receptor and the serotonin 5-HT1A receptor, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, 1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine has been shown to induce apoptosis (programmed cell death) in cancer cells by activating various signaling pathways. In schizophrenia research, 1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine has been shown to reduce the activity of the mesolimbic dopamine system, which is believed to be overactive in schizophrenia. In anxiety disorder research, 1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine has been shown to increase the activity of the serotonergic system, which is involved in the regulation of anxiety and mood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine in lab experiments is its diverse biological activities, which make it a promising candidate for various therapeutic applications. Another advantage is its relatively simple synthesis method and high yield. However, one limitation of using 1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine. One direction is to further explore its potential use as an anticancer agent by studying its mechanism of action and efficacy in various cancer types. Another direction is to investigate its potential use as a therapeutic agent in other neurological and psychiatric disorders such as depression and bipolar disorder. Additionally, future research could focus on developing new analogs of 1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine with improved solubility and pharmacokinetic properties.
Synthesemethoden
The synthesis of 1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine involves the reaction of 2-chlorobenzylamine with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or column chromatography. The yield of 1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine is typically around 50-60%, and the purity can be determined by various analytical techniques such as NMR spectroscopy and HPLC.
Wissenschaftliche Forschungsanwendungen
1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine has been studied for its potential use as a therapeutic agent in various diseases such as cancer, schizophrenia, and anxiety disorders. In cancer research, 1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine has shown promising results as a potential anticancer agent by inhibiting the growth and proliferation of cancer cells. In schizophrenia research, 1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine has been shown to have antipsychotic effects by modulating the activity of dopamine receptors. In anxiety disorder research, 1-(2-chlorobenzyl)-4-(3-chlorobenzyl)piperazine has been shown to have anxiolytic effects by modulating the activity of serotonin receptors.
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-[(3-chlorophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2/c19-17-6-3-4-15(12-17)13-21-8-10-22(11-9-21)14-16-5-1-2-7-18(16)20/h1-7,12H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGJSJQOZDXYQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dichlorophenyl)-N'-[(4-methoxy-3-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5819390.png)
![diethyl 5-{[(2-methoxyphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5819396.png)





![3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5819434.png)
![2-(4-chlorophenyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5819436.png)
![1-(4-bromophenyl)-2-[(2-methylphenyl)amino]ethanone](/img/structure/B5819444.png)
![N-{3,5-dichloro-2-[(3-methylbenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5819445.png)
![3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid](/img/structure/B5819448.png)

![2-benzyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5819484.png)